2-Bromo-1-(5-bromo-2-fluorophenyl)propan-1-one
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Overview
Description
2,5’-Dibromo-2’-fluoropropiophenone is an organofluorine compound known for its unique chemical structure and properties. It is often used in various chemical reactions and industrial applications due to its reactivity and stability. The compound is characterized by the presence of bromine and fluorine atoms attached to a propiophenone backbone, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5’-Dibromo-2’-fluoropropiophenone typically involves the bromination and fluorination of propiophenone derivatives. One common method includes the use of dibromination reagents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under mild reaction conditions . The reaction proceeds without the need for a catalyst or external oxidant, resulting in high yields of the desired product.
Industrial Production Methods
Industrial production of 2,5’-Dibromo-2’-fluoropropiophenone often employs large-scale bromination and fluorination processes. These methods utilize efficient brominating agents like oxalyl bromide and fluorinating agents to achieve the desired compound. The reaction conditions are optimized to ensure high purity and yield, making the compound suitable for various industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,5’-Dibromo-2’-fluoropropiophenone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Reagents like DBDMH and oxalyl bromide are commonly used.
Fluorination: Fluorinating agents such as Selectfluor are employed.
Coupling: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various substituted propiophenone derivatives, which can be further utilized in organic synthesis and industrial applications.
Scientific Research Applications
2,5’-Dibromo-2’-fluoropropiophenone has a wide range of applications in scientific research, including:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is involved in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5’-Dibromo-2’-fluoropropiophenone involves its reactivity towards various nucleophiles and electrophiles. The bromine and fluorine atoms enhance the compound’s electrophilic nature, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecules.
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromo-1,3-difluorobenzene: Another organofluorine compound with similar bromine and fluorine substitutions.
2-Bromo-1-(5-bromo-2-fluorophenyl)propan-1-one: A closely related compound with a similar structure.
Uniqueness
2,5’-Dibromo-2’-fluoropropiophenone is unique due to its specific substitution pattern on the propiophenone backbone. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.
Biological Activity
2-Bromo-1-(5-bromo-2-fluorophenyl)propan-1-one is an organic compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of bromine and fluorine substituents, has been studied for its interactions with various biological systems, particularly in the context of antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C9H7Br2FO, with a molecular weight of approximately 309.96 g/mol. The compound features a propanone functional group attached to a phenyl ring that contains both bromine and fluorine atoms, which significantly influence its chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with nucleophiles and electrophiles, facilitating various chemical reactions. The bromine atoms serve as leaving groups in nucleophilic substitution reactions, while the carbonyl group can participate in redox reactions, altering the compound's reactivity profile .
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of halogenated compounds, including this compound. The presence of halogen substituents enhances the bioactivity against a range of bacterial strains.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
Escherichia coli | 0.0039 - 0.025 mg/mL |
Bacillus subtilis | 4.69 - 22.9 µM |
Candida albicans | 16.69 - 78.23 µM |
The compound has shown strong inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Anticancer Activity
Research into the anticancer properties of halogenated compounds has revealed promising results. Compounds similar to this compound have been investigated for their ability to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the inhibition of cell proliferation pathways .
Case Studies
A notable study focused on the synthesis and evaluation of various halogenated phenyl ketones demonstrated that compounds with multiple halogen substituents exhibited enhanced cytotoxicity against cancer cell lines compared to their non-halogenated counterparts. In vitro assays indicated that this compound could effectively inhibit the growth of specific cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that the positioning and type of halogen substituents significantly affect biological activity. For instance, compounds with electron-withdrawing groups like bromine and fluorine generally exhibit increased potency against microbial strains due to enhanced lipophilicity and reactivity .
Properties
Molecular Formula |
C9H7Br2FO |
---|---|
Molecular Weight |
309.96 g/mol |
IUPAC Name |
2-bromo-1-(5-bromo-2-fluorophenyl)propan-1-one |
InChI |
InChI=1S/C9H7Br2FO/c1-5(10)9(13)7-4-6(11)2-3-8(7)12/h2-5H,1H3 |
InChI Key |
IDLKFIBLUABZAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC(=C1)Br)F)Br |
Origin of Product |
United States |
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